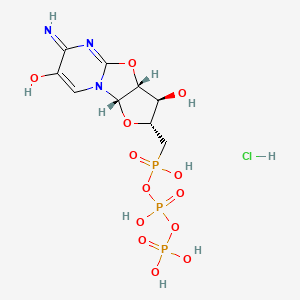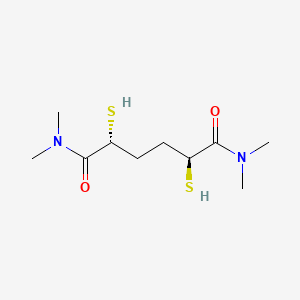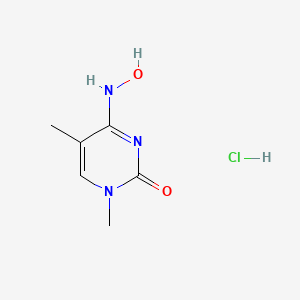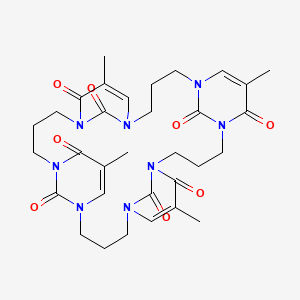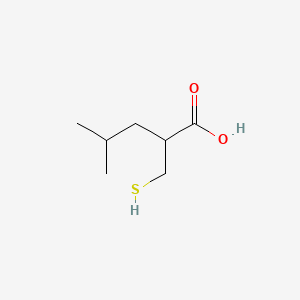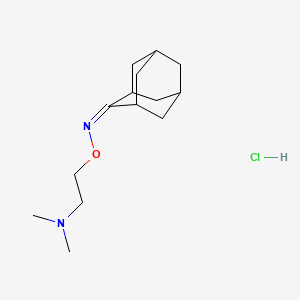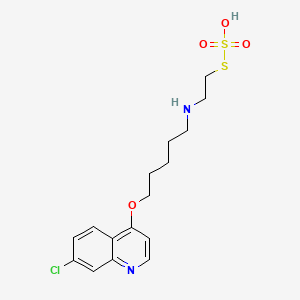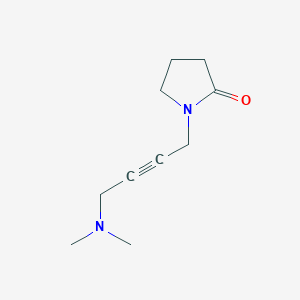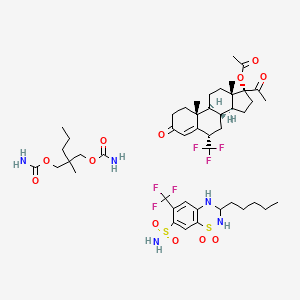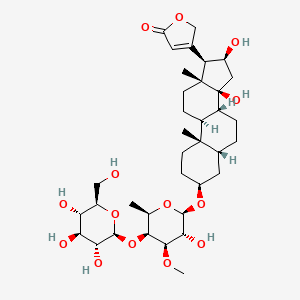
Digitalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digitalin is a mixture of cardiac glycosides found in Digitalis plants, such as Digitalis purpurea and Digitalis lanata. These glycosides are known for their ability to increase the contractility of the heart muscle by inhibiting the sodium-potassium pump in the cell membrane, leading to an increase in intracellular sodium and calcium concentrations . This compound has been used historically in the treatment of heart conditions, particularly heart failure and atrial fibrillation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Digitalin is primarily extracted from the leaves of Digitalis plants. The extraction process involves drying and powdering the leaves, followed by solvent extraction using alcohol or water. The extract is then purified through various chromatographic techniques to isolate the active glycosides .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale cultivation of Digitalis plants. The leaves are harvested, dried, and processed to extract the glycosides. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Digitalin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the glycoside structure.
Substitution: Substitution reactions can occur at specific functional groups within the glycoside molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized glycosides, while reduction can yield reduced forms of the glycosides .
Aplicaciones Científicas De Investigación
Digitalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycoside chemistry and reactions.
Biology: Investigated for its effects on cellular ion transport and signaling pathways.
Industry: Employed in the pharmaceutical industry for the production of cardiac medications.
Mecanismo De Acción
Digitalin exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in the cell membrane. This inhibition leads to an increase in intracellular sodium levels, which in turn decreases the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing the contractility of the heart muscle . The primary molecular targets are the Na+/K+ ATPase enzyme and the sodium-calcium exchanger .
Comparación Con Compuestos Similares
Digitalin is often compared with other cardiac glycosides, such as digoxin and digitoxin. While all these compounds share a similar mechanism of action, there are some differences:
Similar Compounds:
- Digoxin
- Digitoxin
- Ouabain
This compound’s uniqueness lies in its specific glycoside composition and its historical significance in the treatment of heart conditions .
Propiedades
Número CAS |
752-61-4 |
|---|---|
Fórmula molecular |
C36H56O14 |
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H56O14/c1-16-30(50-32-28(42)27(41)26(40)23(14-37)49-32)31(45-4)29(43)33(47-16)48-19-7-9-34(2)18(12-19)5-6-21-20(34)8-10-35(3)25(17-11-24(39)46-15-17)22(38)13-36(21,35)44/h11,16,18-23,25-33,37-38,40-44H,5-10,12-15H2,1-4H3/t16-,18-,19+,20+,21-,22+,23-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1 |
Clave InChI |
CKNOLMVLQUPVMU-YMMLYESFSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Otros números CAS |
752-61-4 |
Sinónimos |
digitalin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



